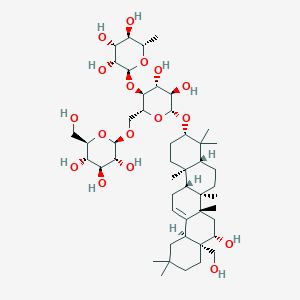

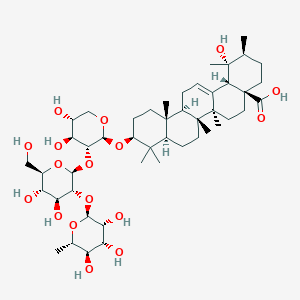

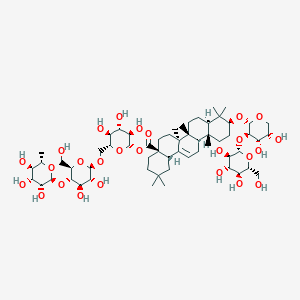

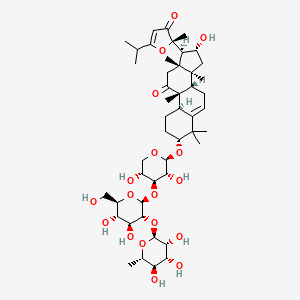

サイコサポニンf

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

Biology: Studied for its role in modulating immune responses and cellular signaling pathways.

Medicine: Investigated for its anti-inflammatory, anti-tumor, and hepatoprotective effects.

Industry: Potential applications in the development of new pharmaceuticals and nutraceuticals.

作用機序

サイコサポニンFは、いくつかの分子標的および経路を通じて効果を発揮します。

抗炎症作用: プロ炎症性サイトカインおよびメディエーターの産生を阻害します.

抗腫瘍作用: 癌細胞のアポトーシスを誘導し、細胞増殖を阻害します.

6. 類似の化合物との比較

This compoundは、サイコサポニンA、サイコサポニンD、サイコサポニンYなどの他のサイコサポニンと構造的に類似しています . それは、その特定の薬理学的プロファイルと分子標的に独自性があります .

類似の化合物:

- サイコサポニンA

- サイコサポニンD

- サイコサポニンY

- プロthis compound

- プロサイコサポニンG

- サイコゲニンF

- サイコゲニンG

This compoundは、抗炎症作用、抗腫瘍作用、肝保護作用という独自の組み合わせを特徴としており、さらなる研究開発に価値のある化合物です .

生化学分析

Biochemical Properties

Saikosaponin F plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, Saikosaponin F interacts with proteins involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB), thereby modulating the expression of pro-inflammatory cytokines .

Cellular Effects

Saikosaponin F exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Saikosaponin F has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby reducing the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of Saikosaponin F involves several binding interactions with biomolecules. It binds to and inhibits the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, Saikosaponin F modulates the activity of transcription factors such as NF-κB, resulting in changes in gene expression . These interactions contribute to its anti-inflammatory and anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Saikosaponin F change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that Saikosaponin F can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and modulation of immune response .

Dosage Effects in Animal Models

The effects of Saikosaponin F vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and hepatoprotective activities . At high doses, Saikosaponin F can cause toxic effects, including liver damage and gastrointestinal disturbances . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Saikosaponin F is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, Saikosaponin F can influence the biosynthesis of other triterpene saponins in Bupleurum species .

Transport and Distribution

Within cells and tissues, Saikosaponin F is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and intestines, where it exerts its pharmacological effects . The distribution of Saikosaponin F is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation.

Subcellular Localization

Saikosaponin F is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization. For example, the presence of Saikosaponin F in the nucleus allows it to interact with transcription factors such as NF-κB, thereby modulating gene expression . Additionally, post-translational modifications and targeting signals can direct Saikosaponin F to specific organelles, affecting its activity and function.

準備方法

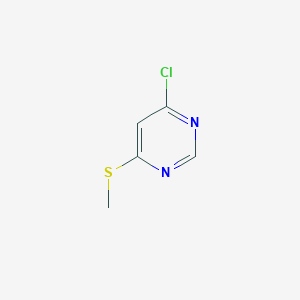

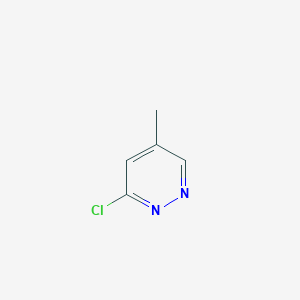

Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin F involves several key steps:

Preparation of Aglycones: The aglycones of high oxidation state are prepared from oleanolic acid.

Regioselective Glycosylation: This step constructs the β-(1→3)-linked disaccharide fragment.

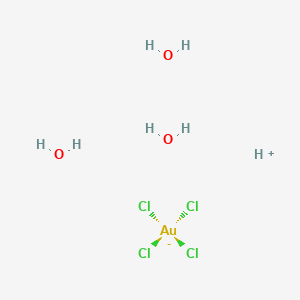

Gold (I)-Catalyzed Glycosylation: This step installs the glycans onto the aglycones.

Industrial Production Methods: Industrial production of Saikosaponin F typically involves the extraction and purification from the Bupleurum species using techniques such as preparative high-performance liquid chromatography .

Types of Reactions:

Oxidation: Saikosaponin F undergoes oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can be performed on the ketone groups present in the compound.

Substitution: Substitution reactions can occur at various positions on the aglycone and glycoside moieties.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.

Reduction: Sodium borohydride is often used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products: The major products formed from these reactions include modified saikosaponins with altered pharmacological properties .

類似化合物との比較

- Saikosaponin A

- Saikosaponin D

- Saikosaponin Y

- Prosaikosaponin F

- Prosaikosaponin G

- Saikogenin F

- Saikogenin G

Saikosaponin F stands out due to its distinct combination of anti-inflammatory, anti-tumor, and hepatoprotective activities, making it a valuable compound for further research and development .

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9,22,24-42,49-59H,10-21H2,1-8H3/t22-,24-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXILFEBNQCRWAL-VERCZQKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)

![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)